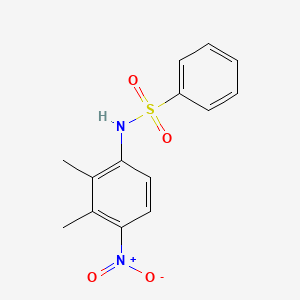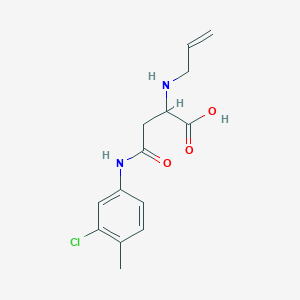
4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide, also known as DPCPX, is a potent and selective antagonist for the adenosine A1 receptor. It has been extensively studied in scientific research for its potential therapeutic applications in various diseases.
Mecanismo De Acción
4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide acts as a competitive antagonist for the adenosine A1 receptor, which is widely distributed in the central nervous system and peripheral tissues. It has been shown to block the inhibitory effects of adenosine on neurotransmitter release, resulting in increased neuronal activity. This mechanism of action has been linked to the potential therapeutic applications of this compound in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biochemical and physiological processes in the body. It has been shown to increase heart rate and blood pressure, which may have potential therapeutic applications in cardiovascular diseases. It has also been shown to have neuroprotective effects, which may have potential therapeutic applications in neurological disorders. Additionally, this compound has been shown to have anti-cancer properties, which may have potential therapeutic applications in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its potency and selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor. However, it also has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for studying 4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide, including further exploration of its potential therapeutic applications in various diseases, such as cardiovascular diseases, neurological disorders, and cancer. Additionally, further research is needed to better understand its mechanism of action and the biochemical and physiological effects of this compound. Finally, there is a need for further development of novel this compound derivatives with improved potency, selectivity, and safety profiles for potential therapeutic applications.
Conclusion:
In conclusion, this compound is a potent and selective antagonist for the adenosine A1 receptor that has been extensively studied in scientific research for its potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Additionally, several future directions for studying this compound have been identified, highlighting the potential for further research in this area.
Aplicaciones Científicas De Investigación
4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been widely used in scientific research for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer. It has been shown to have a significant impact on the adenosine A1 receptor, which plays a crucial role in regulating various physiological functions in the body.
Propiedades
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O3/c19-16-6-1-13(11-17(16)20)12-22-7-9-23(10-8-22)18(25)21-14-2-4-15(5-3-14)24(26)27/h1-6,11H,7-10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUPPFWLFDYSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-sec-butylphenyl)-N'-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]thiourea](/img/structure/B4118538.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4118549.png)



![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4118577.png)
![9-(2-methylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118579.png)
![3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B4118596.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4118597.png)
![N-{4-[(2-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B4118604.png)


